![molecular formula C27H33N3O3 B10989455 N-[3-(acetylamino)phenyl]-2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989455.png)
N-[3-(acetylamino)phenyl]-2'-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond.
Acetylation: The acetylamino group is introduced via acetylation of an amine group using acetic anhydride.
Final Coupling: The final step involves coupling the isoquinoline core with the spirocyclohexane moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine
Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the spirocyclic structure provides steric hindrance, affecting the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-2’-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide analogs: Compounds with similar spirocyclic structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but lacking the spirocyclic structure.
Uniqueness
Structural Complexity: The spirocyclic structure is relatively rare and provides unique chemical properties.
Functional Groups: The presence of both acetylamino and carbonyl groups allows for diverse chemical reactivity.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Biological Activity
Molecular Formula
The molecular formula of the compound is C20H26N2O3, indicating a relatively complex organic structure with multiple functional groups that may contribute to its biological activity.
Structural Features
The compound features:
- An acetylamino group, which may enhance its interaction with biological targets.
- A spirocyclic isoquinoline structure, suggesting potential for diverse pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, spirocyclic isoquinolines have been noted for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study on related spirocyclic compounds demonstrated that they could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Isoquinoline derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
- A related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, which indicates that the target compound may possess similar properties.
- The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
Compounds with acetylamino groups are often associated with anti-inflammatory effects. The presence of this group in the target compound suggests potential COX-inhibitory activity similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs).
Evidence from Literature:
Research has shown that acetylamino derivatives can significantly reduce inflammatory markers in vitro and in vivo, suggesting a promising avenue for therapeutic applications in inflammatory diseases.
Data Summary
Biological Activity | Effect | Mechanism |
---|---|---|
Anticancer | Inhibition of tumor growth | Induction of apoptosis |
Antimicrobial | Bactericidal activity | Disruption of cell wall synthesis |
Anti-inflammatory | Reduction of inflammation | COX inhibition |
Properties
Molecular Formula |
C27H33N3O3 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C27H33N3O3/c1-18(2)17-30-26(33)23-13-6-5-12-22(23)24(27(30)14-7-4-8-15-27)25(32)29-21-11-9-10-20(16-21)28-19(3)31/h5-6,9-13,16,18,24H,4,7-8,14-15,17H2,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
CWTCFINBUZGNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Origin of Product |
United States |
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